molecular formula C17H20N4O2S B2590648 2-(4-acetamidophenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide CAS No. 1798542-05-8

2-(4-acetamidophenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide

Cat. No.: B2590648
CAS No.: 1798542-05-8
M. Wt: 344.43
InChI Key: RFPKZEWBRWOJRC-UHFFFAOYSA-N
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Description

2-(4-acetamidophenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide is a synthetic small molecule featuring a thiazole-acetamide scaffold, a structure recognized for its significant potential in medicinal chemistry and drug discovery research. Compounds within this structural class have demonstrated a range of compelling bioactivities, making them valuable tools for pharmacological investigation. Although specific data on this compound is limited, analogs sharing the N-(thiazol-2-yl)acetamide core have shown promising anti-cancer properties . Research on similar molecules has revealed high in vitro potency against various cancer cell lines, including resistant models of melanoma, pancreatic cancer, and chronic myeloid leukemia (CML) . The mechanism of action for these analogs often involves inducing cell death through the concurrent activation of both apoptosis and autophagy pathways . Furthermore, the thiazole moiety is a key structural feature in other pharmacological contexts. For instance, certain N-(thiazol-2-yl)-benzamide analogs have been identified as the first class of selective, state-dependent antagonists for the Zinc-Activated Channel (ZAC) , acting as negative allosteric modulators . This makes such compounds useful pharmacological tools for exploring the poorly understood physiological functions of this unique Cys-loop receptor in the brain and peripheral tissues . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to investigate the specific applications of this compound further in their respective fields.

Properties

IUPAC Name

2-(4-acetamidophenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c1-12(22)19-14-4-2-13(3-5-14)10-16(23)20-15-6-8-21(11-15)17-18-7-9-24-17/h2-5,7,9,15H,6,8,10-11H2,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFPKZEWBRWOJRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CC(=O)NC2CCN(C2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-acetamidophenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide typically involves multi-step organic reactions. One common approach is to start with the acylation of 4-aminophenylacetic acid to form 4-acetamidophenylacetic acid. This intermediate is then coupled with a thiazole derivative and a pyrrolidine derivative under specific conditions to form the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process. Purification steps such as recrystallization, chromatography, and distillation are crucial to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-acetamidophenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The aromatic and thiazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic or thiazole rings.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of acetamides, including this compound, exhibit notable antimicrobial properties. The mechanism of action often involves the inhibition of bacterial cell wall synthesis or interference with essential metabolic pathways.

Table 1: Antimicrobial Activity Results

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Bacillus subtilis1816
Pseudomonas aeruginosa10128

The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, particularly Staphylococcus aureus and Bacillus subtilis, indicating its potential as a therapeutic agent in treating bacterial infections.

Anticancer Activity

The anticancer properties of this compound have been explored in various studies. Its structural similarity to known anticancer agents suggests it may inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression.

Case Study: Anticancer Evaluation
In a study evaluating the cytotoxic effects of this compound on human cancer cell lines, it was found to induce significant cell death in breast cancer (MCF-7) and lung cancer (A549) cells. The compound's mechanism was linked to the activation of caspase pathways, leading to apoptosis.

Synthesis and Characterization

The synthesis typically involves multi-step reactions starting from readily available precursors. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry are employed for characterization.

Synthesis Overview:

  • Formation of Thiazole Ring : Utilizing thiazole precursors.
  • Pyrrolidine Attachment : Coupling reactions to introduce the pyrrolidine moiety.
  • Acetamide Group Addition : Final steps involve introducing the acetamido group to complete the structure.

Mechanism of Action

The mechanism by which 2-(4-acetamidophenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights structural differences between the target compound and structurally related acetamides:

Compound Name Key Structural Features Physicochemical Implications
2-(4-Acetamidophenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide (Target) 4-Acetamidophenyl, pyrrolidine-thiazole substituent Flexible pyrrolidine enhances conformational adaptability; thiazole enables hydrogen bonding.
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Dichlorophenyl, direct thiazole attachment Rigid dichlorophenyl-thiazole arrangement; Cl atoms increase lipophilicity.
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Chloroacetamide, pyrazole with cyano and chlorophenyl groups Pyrazole ring introduces planar geometry; cyano group may enhance metabolic stability.
2-(4-Methoxyphenyl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide Methoxyphenyl, pyridine-thiazole hybrid Methoxy group improves solubility; pyridine contributes to π-π stacking interactions.

Crystallographic and Conformational Insights

  • This contrasts with 2-(3,4-dichlorophenyl)-N-(thiazol-2-yl)acetamide, where the dichlorophenyl and thiazole planes are twisted by 61.8°, stabilizing R₂²(8) hydrogen-bonded dimers .
  • Methoxy vs. Acetamido Groups : The methoxyphenyl analog () may exhibit improved solubility due to the electron-donating methoxy group, whereas the 4-acetamidophenyl group in the target compound provides additional hydrogen-bonding sites .

Key Research Findings and Trends

Hydrogen Bonding and Solubility : Thiazole and acetamide groups consistently contribute to hydrogen-bonding networks, influencing crystallinity and solubility. The target compound’s pyrrolidine may reduce crystallinity compared to rigid analogs .

Electron-Donating vs. Withdrawing Groups : Methoxy () and acetamido groups enhance solubility, whereas chloro substituents () prioritize lipophilicity .

Heterocyclic Diversity : Thiazole, pyridine, and pyrrolidine moieties offer distinct electronic profiles, enabling tailored interactions in drug design .

Biological Activity

2-(4-acetamidophenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide is a synthetic compound with potential therapeutic applications. Its structure features a thiazole ring and a pyrrolidine moiety, which are known to contribute to various biological activities, including anticancer, antimicrobial, and anticonvulsant properties.

Chemical Structure and Properties

The molecular formula of the compound is C17H20N4O2SC_{17}H_{20}N_{4}O_{2}S. The presence of functional groups such as the acetamido and thiazole significantly influences its biological interactions.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures can induce apoptosis in cancer cells. The mechanism often involves the activation of caspases, which are crucial for programmed cell death.
  • Antimicrobial Properties : Compounds containing thiazole rings are frequently evaluated for their antibacterial and antifungal activities. Their efficacy against various pathogens is often assessed through in vitro assays.
  • Anticonvulsant Effects : Some derivatives of this compound may show promise in treating epilepsy by modulating neuronal excitability.

Anticancer Activity

A study evaluated the anticancer effects of thiazole derivatives against several cancer cell lines (e.g., MCF7, PC3). The results indicated that specific analogs could significantly enhance caspase activity, leading to increased apoptosis in treated cells. For instance:

CompoundCell LineCaspase Activation
4bMCF7High
4cMCF7Moderate

These findings suggest that structural modifications can enhance anticancer efficacy by improving binding affinity to target proteins involved in cell survival pathways .

Antimicrobial Activity

Thiazole derivatives have been shown to possess antimicrobial properties. A comparative study highlighted the effectiveness of various thiazole-containing compounds against Gram-positive and Gram-negative bacteria. The results are summarized in the following table:

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
Thiazole Derivative AE. coli32 µg/mL
Thiazole Derivative BS. aureus16 µg/mL

These results indicate that modifications to the thiazole structure can lead to enhanced antibacterial activity .

Anticonvulsant Activity

In animal models, certain derivatives showed promise in reducing seizure activity. A study compared their effects using standard models for epilepsy:

CompoundModel UsedDose (mg/kg)Efficacy
Derivative 1Maximal Electroshock100Effective
Derivative 2Pentylenetetrazole300Moderate

The results indicated that lipophilicity plays a crucial role in the anticonvulsant activity of these compounds .

Case Studies

  • Case Study on Anticancer Efficacy : A detailed investigation into a series of thiazole derivatives demonstrated significant apoptotic effects on breast cancer cell lines, correlating structural features with biological outcomes.
  • Antimicrobial Evaluation : A systematic review highlighted the potential of thiazole derivatives as effective antimicrobial agents against resistant strains of bacteria, emphasizing their importance in drug discovery.

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